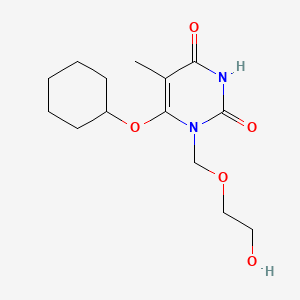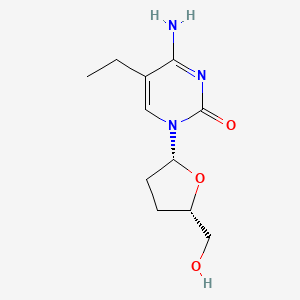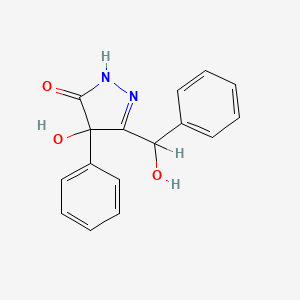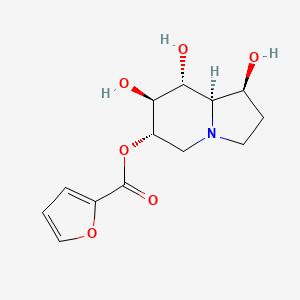
6-O-(2-Furoyl)castanospermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(2-Furoyl)castanospermine is a derivative of castanospermine, an indolizidine alkaloid first isolated from the seeds of the Australian tree Castanospermum australe . This compound is known for its potent inhibitory effects on certain glucosidase enzymes and has shown significant antiviral activity in various studies .
Preparation Methods
The synthesis of 6-O-(2-Furoyl)castanospermine involves the acylation of castanospermine at the 6-hydroxy position with 2-furoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to prevent decomposition of the reactants .
Chemical Reactions Analysis
6-O-(2-Furoyl)castanospermine undergoes various chemical reactions, including:
Scientific Research Applications
6-O-(2-Furoyl)castanospermine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6-O-(2-Furoyl)castanospermine involves the inhibition of glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glycosidic bonds, thereby inhibiting the processing of glycoproteins . This inhibition disrupts viral replication and glycoprotein folding, making it a potent antiviral agent .
Comparison with Similar Compounds
6-O-(2-Furoyl)castanospermine is unique compared to other similar compounds due to its specific acylation at the 6-hydroxy position. Similar compounds include:
Castanospermine: The parent compound, known for its glucosidase inhibitory activity.
6-O-butanoyl castanospermine: Another derivative with broad antiviral activity but with different acylation.
Swainsonine: An indolizidine alkaloid with similar enzyme inhibitory properties but different structural features.
These compounds share similar biological activities but differ in their specific chemical modifications and resulting biological effects.
Properties
CAS No. |
121104-92-5 |
|---|---|
Molecular Formula |
C13H17NO6 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C13H17NO6/c15-7-3-4-14-6-9(11(16)12(17)10(7)14)20-13(18)8-2-1-5-19-8/h1-2,5,7,9-12,15-17H,3-4,6H2/t7-,9-,10+,11+,12+/m0/s1 |
InChI Key |
LKDPZAZJAHYOCB-KXMNOHPDSA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


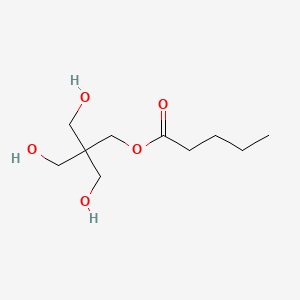
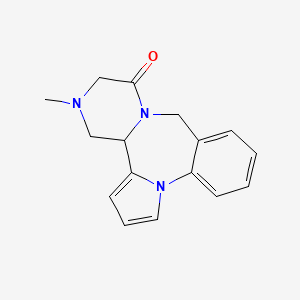
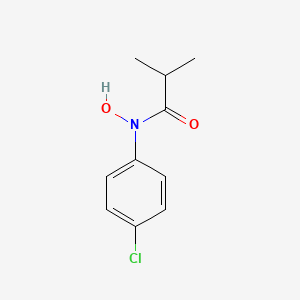
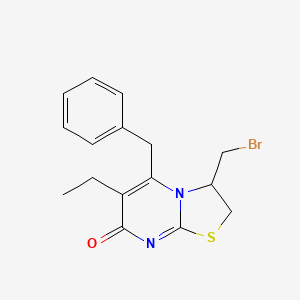
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
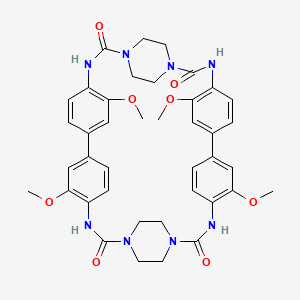
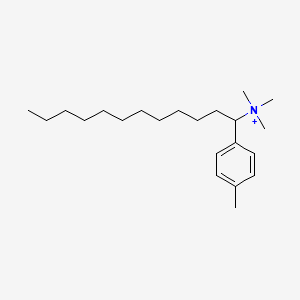
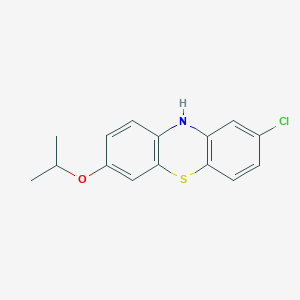
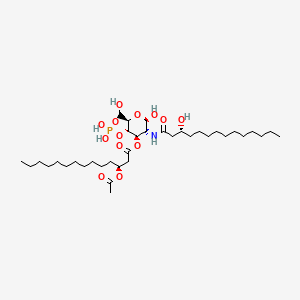
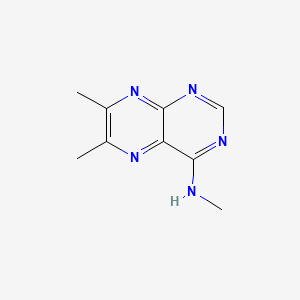
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
